molecular formula C20H20Cl2F3N3O3S B296989 N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]methanesulfonamide

N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]methanesulfonamide

货号 B296989
分子量: 510.4 g/mol
InChI 键: RVYUOGVBJLNAHF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]methanesulfonamide, commonly known as TAK-063, is a novel, potent and selective phosphodiesterase 10A (PDE10A) inhibitor. It was first discovered by Takeda Pharmaceutical Company Limited in 2008 and has since undergone extensive research and development. TAK-063 has shown promising results in preclinical studies and has the potential to be used in the treatment of various neurological and psychiatric disorders.

作用机制

TAK-063 works by selectively inhibiting N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]methanesulfonamide, an enzyme that is highly expressed in the striatum of the brain. Inhibition of N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]methanesulfonamide leads to an increase in the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important signaling molecules in the brain. This increase in cAMP and cGMP levels leads to an improvement in cognitive function and a reduction in motor deficits.
Biochemical and Physiological Effects
TAK-063 has been shown to have a number of biochemical and physiological effects in preclinical models. It has been shown to increase the levels of cAMP and cGMP in the brain, which are important signaling molecules involved in neurotransmission. TAK-063 has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons.

实验室实验的优点和局限性

TAK-063 has a number of advantages for use in lab experiments. It is highly selective for N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]methanesulfonamide and has minimal off-target effects. It has also been shown to be well-tolerated in preclinical studies. However, there are limitations to its use in lab experiments. TAK-063 is not currently approved for use in humans, so there is limited clinical data available. Additionally, the cost of TAK-063 may be a limiting factor for some research labs.

未来方向

There are a number of potential future directions for research on TAK-063. One area of interest is its potential use in the treatment of schizophrenia and other psychiatric disorders. TAK-063 has shown promising results in preclinical models and may have fewer side effects than current antipsychotic medications. Another area of interest is its potential use in the treatment of drug addiction. TAK-063 has been shown to reduce drug-seeking behavior in animal models and may have potential as a treatment for addiction. Finally, TAK-063 may have potential as a tool for studying the role of N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]methanesulfonamide in the brain and its involvement in various neurological and psychiatric disorders.

合成方法

The synthesis of TAK-063 involves a multi-step process that begins with the reaction of 3-chlorophenylpiperazine with 2-bromoethyl acetate to form the intermediate compound. The intermediate is then reacted with 2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride to form the final product, TAK-063. The synthesis method has been optimized to increase the yield and purity of the final product.

科学研究应用

TAK-063 has been extensively studied in preclinical models for its potential use in the treatment of various neurological and psychiatric disorders such as schizophrenia, bipolar disorder, and Parkinson's disease. It has been shown to improve cognitive function, reduce motor deficits, and have antipsychotic effects in animal models. TAK-063 has also been investigated for its potential use in the treatment of drug addiction and depression.

属性

分子式

C20H20Cl2F3N3O3S

分子量

510.4 g/mol

IUPAC 名称

N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]methanesulfonamide

InChI

InChI=1S/C20H20Cl2F3N3O3S/c1-32(30,31)28(18-11-14(20(23,24)25)5-6-17(18)22)13-19(29)27-9-7-26(8-10-27)16-4-2-3-15(21)12-16/h2-6,11-12H,7-10,13H2,1H3

InChI 键

RVYUOGVBJLNAHF-UHFFFAOYSA-N

SMILES

CS(=O)(=O)N(CC(=O)N1CCN(CC1)C2=CC(=CC=C2)Cl)C3=C(C=CC(=C3)C(F)(F)F)Cl

规范 SMILES

CS(=O)(=O)N(CC(=O)N1CCN(CC1)C2=CC(=CC=C2)Cl)C3=C(C=CC(=C3)C(F)(F)F)Cl

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。